BW 540C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BW 540C: is a heterocyclic compound known for its significant role in medicinal chemistry. It is primarily recognized for its anti-inflammatory properties and its ability to inhibit arachidonic acid oxygenation . This compound has been the subject of extensive research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BW 540C involves the reaction of 3-amino-1-(3-trifluoromethylphenyl)-2-pyrazoline with formic acid to produce the corresponding N-formyl derivative. This intermediate is then reduced using lithium aluminium hydride in ether to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is common in industrial settings to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: BW 540C undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The reduction process, as mentioned in the synthesis, involves lithium aluminium hydride.
Substitution: It can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride in ether is used for reduction.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are often used for further research and development in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
BW 540C has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Its anti-inflammatory properties make it a valuable compound in biological research.
Medicine: this compound is studied for its potential therapeutic effects, particularly in treating inflammatory conditions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of BW 540C involves the inhibition of arachidonic acid oxygenation. This process is crucial in the inflammatory pathway, and by inhibiting it, this compound can reduce inflammation. The molecular targets include enzymes involved in the arachidonic acid pathway, which are essential for the synthesis of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Indomethacin: Another anti-inflammatory compound with a similar mechanism of action.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug.
Naproxen: Known for its long-lasting anti-inflammatory effects.
Uniqueness: BW 540C is unique due to its specific structure, which allows for targeted inhibition of arachidonic acid oxygenation. This specificity can result in fewer side effects compared to other nonsteroidal anti-inflammatory drugs .
Eigenschaften
CAS-Nummer |
83908-32-1 |
---|---|
Molekularformel |
C11H12F3N3 |
Molekulargewicht |
243.23 g/mol |
IUPAC-Name |
N-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-imine |
InChI |
InChI=1S/C11H12F3N3/c1-15-10-5-6-17(16-10)9-4-2-3-8(7-9)11(12,13)14/h2-4,7H,5-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
MWRJSSGQTGTSKH-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1CCN(N1)C2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.